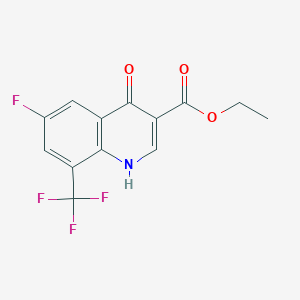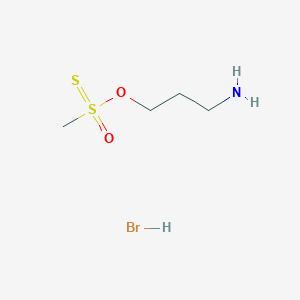
3-Aminopropyl methanethiosulfonate,hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl Methanethiosulfonate Hydrobromide is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂ and a molecular weight of 250.18 g/mol . It is commonly used in proteomics research and is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is also referred to as Methanesulfonothioic Acid S-(3-Aminopropyl)ester Hydrobromide .
Preparation Methods
The synthesis of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves the reaction of methanesulfonothioic acid with 3-aminopropanol in the presence of hydrobromic acid . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Aminopropyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It readily participates in substitution reactions with thiols to form mixed disulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and thiol-containing compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Aminopropyl Methanethiosulfonate Hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminopropyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and peptides to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for probing the structure and function of thiol-containing biomolecules . The molecular targets include cysteine residues in proteins, and the pathways involved are related to thiol-disulfide exchange reactions .
Comparison with Similar Compounds
3-Aminopropyl Methanethiosulfonate Hydrobromide is unique in its ability to specifically and rapidly react with thiols. Similar compounds include:
Methanethiosulfonate Ethylammonium: Another MTS reagent with similar reactivity but different structural properties.
Methanethiosulfonate Ethyltrimethylammonium: A positively charged MTS reagent used for similar applications.
These compounds share the common feature of reacting with thiols but differ in their specific chemical structures and reactivity profiles .
Properties
Molecular Formula |
C4H12BrNO2S2 |
|---|---|
Molecular Weight |
250.2 g/mol |
IUPAC Name |
3-methylsulfonothioyloxypropan-1-amine;hydrobromide |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,8)7-4-2-3-5;/h2-5H2,1H3;1H |
InChI Key |
WRAGHSOSSPSMJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


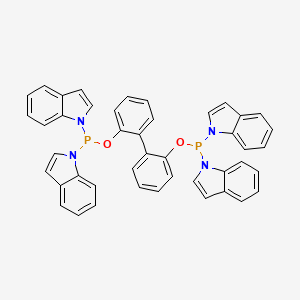
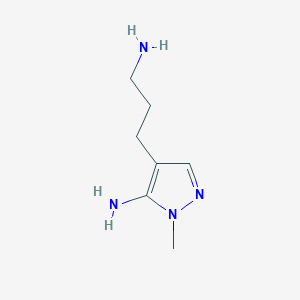
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
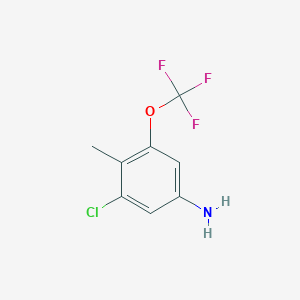

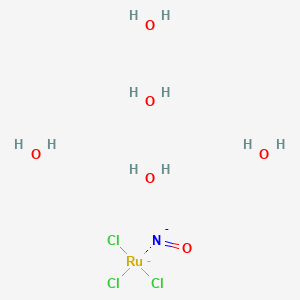
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)



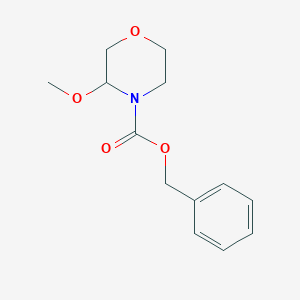
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
